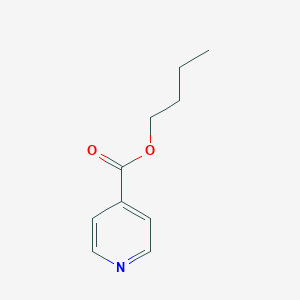
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione, also known as Menadione, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is complex and involves several pathways. It is a potent inducer of oxidative stress and can generate reactive oxygen species (ROS) in cells. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also inhibit the activity of complex I and complex III of the mitochondrial electron transport chain, leading to the production of ROS. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells. It can induce oxidative stress, DNA damage, and cell cycle arrest. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also activate the p53 pathway and induce apoptosis. In addition, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells and to have antimicrobial activity against several pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several advantages for lab experiments. It is a stable and easily available compound that can be synthesized using various methods. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is also a potent inducer of oxidative stress and can generate ROS in cells, making it a useful tool for studying the redox status of cells. However, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the research on 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione. One direction is to investigate its potential as an anticancer agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as an antimicrobial agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial activity against several pathogens, and further studies are needed to determine its mechanism of action and efficacy against other pathogens. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs. Further research is needed to explore its potential applications in these areas.
Conclusion
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells and can induce oxidative stress, DNA damage, and cell cycle arrest. It has advantages and limitations for lab experiments and has several future directions for research, including its potential as an anticancer and antimicrobial agent and its use as a probe to study the redox status of cells.
Méthodes De Synthèse
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be synthesized using various methods, including the oxidation of 2-methoxy-1,4-naphthoquinone and the condensation of 3-acetyl-2,5-dimethoxy-1,4-benzoquinone with 2,4-pentanedione. The most common method is the oxidation of 2-methoxy-1,4-naphthoquinone with potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has also been used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs.
Propriétés
Numéro CAS |
14090-52-9 |
|---|---|
Nom du produit |
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
Formule moléculaire |
C14H12O7 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
3-acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-12(17)9-6(20-2)4-7(21-3)11(16)10(9)14(19)13(8)18/h4,16-17H,1-3H3 |
Clé InChI |
DWJPLMXOBLCQRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
SMILES canonique |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
Synonymes |
2-Acetyl-3,5-dihydroxy-6,8-dimethoxy-1,4-naphthoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



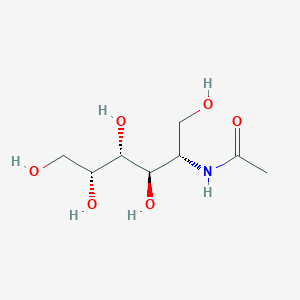
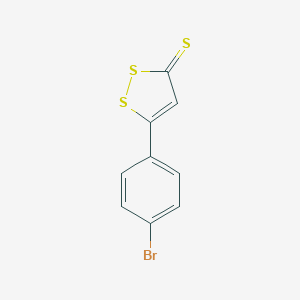
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
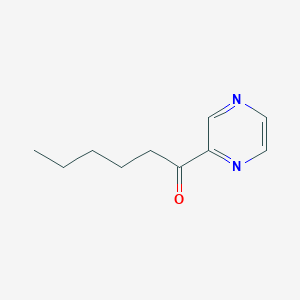
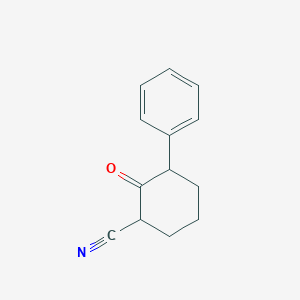

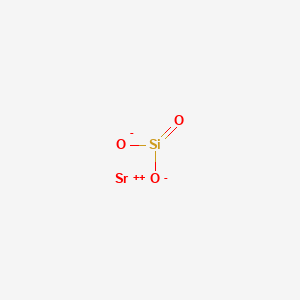

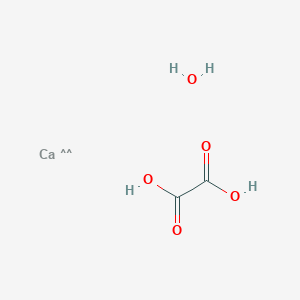
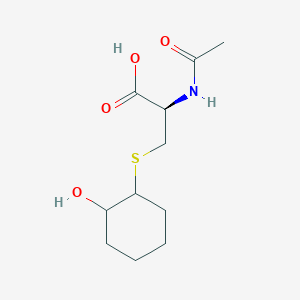
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
